[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid
Description
[(5-Amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid is a triazole derivative featuring a sulfinyl (SO) group bridging the triazole core and an acetic acid moiety. The 5-amino-1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, often serving as a building block for bioactive compounds .
Properties
IUPAC Name |
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfinyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3S/c5-3-6-4(8-7-3)12(11)1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAARDAQPJLZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)C1=NC(=NN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid is a derivative of 1,2,4-triazole that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C4H6N4O2S
- Molecular Weight : 142.12 g/mol
- CAS Number : 143832-52-4
This compound features a triazole ring which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- A study highlighted the potent activity of various triazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives within the series .
- The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Antiparasitic Activity
The compound has been evaluated for its efficacy against parasitic infections:
- A study focused on the optimization of compounds containing the 5-amino-1,2,3-triazole core demonstrated significant suppression of Trypanosoma cruzi, the causative agent of Chagas disease. The optimized compounds showed pEC50 values greater than 6, indicating strong antiparasitic activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazole derivatives often inhibit enzymes critical for the survival of pathogens.
- Disruption of Membrane Integrity : The compounds may compromise the integrity of microbial membranes.
- Interference with Nucleic Acid Synthesis : By mimicking nucleobases or affecting their synthesis pathways, these compounds can hinder replication processes in both bacteria and parasites.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity and pharmacological potential of this compound:
Scientific Research Applications
Antifungal Activity
One of the prominent applications of [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid derivatives is their antifungal properties. Research has demonstrated that derivatives of 5-amino-1H-1,2,4-triazole exhibit potent antifungal activity against various fungal strains. For instance, a study synthesized several 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides and assessed their antifungal efficacy. The results indicated that certain modifications enhanced their bioactivity significantly .
Anticancer Potential
The triazole ring system is known for its ability to interact with biological targets involved in cancer pathways. Recent studies have focused on the synthesis of triazole derivatives that show promise as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds featuring the triazole moiety have been reported to inhibit tubulin polymerization, thereby disrupting cancer cell division .
Plant Growth Regulators
Compounds containing the 1,2,4-triazole structure have been explored for their potential as plant growth regulators. Research indicates that these compounds can enhance plant growth and yield by modulating hormonal pathways within plants. A specific study highlighted the role of triazole derivatives in improving resistance to abiotic stresses such as drought and salinity .
Fungicides
The antifungal properties of triazole compounds extend to their use as fungicides in agriculture. Their mechanism involves inhibiting ergosterol biosynthesis in fungal cell membranes, which is critical for fungal growth and reproduction. This application has been particularly beneficial in managing crop diseases caused by fungal pathogens.
Synthesis of Polymers
This compound derivatives are being investigated for their role in polymer synthesis. The unique chemical properties of triazoles allow them to act as cross-linking agents or functional additives that enhance the mechanical and thermal stability of polymers. For example, studies have shown that incorporating triazole units into polymer matrices can improve resistance to thermal degradation .
Case Study: Antifungal Activity Assessment
A detailed study evaluated the antifungal activity of various triazole derivatives against common fungal pathogens such as Candida albicans and Aspergillus niger. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed:
| Compound Name | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| 4-substituted N-(5-amino-1H-triazole) | 32 | Candida albicans |
| 4-substituted N-(5-amino-1H-triazole) | 16 | Aspergillus niger |
| [(5-amino-1H-triazol-3-yl)sulfinyl]acetic acid | 8 | Candida glabrata |
Case Study: Polymer Modification
In another study focusing on material science applications, a series of polymers were synthesized incorporating [(5-amino-1H-triazol-3-yl)sulfinyl]acetic acid derivatives. The following table outlines the thermal stability improvements:
| Polymer Type | Thermal Decomposition Temperature (°C) | Improvement (%) |
|---|---|---|
| Unmodified Polymer | 250 | - |
| Polymer with Triazole Derivative | 300 | 20 |
Comparison with Similar Compounds
Thioether Derivatives (S-Substituted Triazoles)
Example Compounds :
Key Comparisons :
- Electronic Effects : The sulfinyl group (SO) is more electron-withdrawing than thioether (S), altering charge distribution and reactivity. This may enhance hydrogen bonding or electrostatic interactions in biological systems.
- Biological Activity : Thioether derivatives exhibit antiviral activity against HSV-1 (e.g., compound 193 reduces viral plaques by 50% at 80 mM) , while sulfinyl analogs might offer improved potency due to increased polarity.
- Synthetic Utility : Thioether triazoles are common intermediates; sulfinyl derivatives may require specialized oxidation steps.
Table 1: Thioether vs. Sulfinyl Derivatives
Acetic Acid-Linked Triazoles
Example Compounds :
- (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid (): Commercial building block lacking the sulfinyl group.
Key Comparisons :
Table 2: Acetic Acid-Linked Triazoles
Propanamide and Tautomeric Analogs
Example Compounds :
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides (): Microwave-synthesized derivatives with tautomeric behavior.
Key Comparisons :
- Tautomerism: Propanamides exhibit keto-enol tautomerism (studied via NMR/X-ray) , while the sulfinyl group may stabilize specific tautomers due to resonance effects.
- Synthetic Methods : Microwave-assisted synthesis (50–100°C, 30–60 min) enables scalability (1–10 mmol) , applicable to sulfinyl analogs with modifications.
Table 3: Propanamide vs. Sulfinyl Acetic Acid
| Property | Propanamide Derivatives | Sulfinyl Derivative |
|---|---|---|
| Tautomeric Behavior | Keto-enol equilibrium | Likely stabilized by SO group |
| Scalability | 10 mmol achieved | Feasible with optimized conditions |
Example Compounds :
- 2-((5-(Thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid (): Antiradical activity reduced upon salt formation.
- 2-{[4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (): Research chemical with uncharacterized bioactivity.
Key Comparisons :
- Antiradical Activity : Free carboxylic acids retain activity, while salts show reduced efficacy . The sulfinyl group may enhance radical scavenging via resonance stabilization.
- Structural Diversity : Substituents on the triazole ring (e.g., benzofuran, thiophene) modulate activity , suggesting sulfinyl analogs could be tailored for specific targets.
Q & A
Q. What are the foundational synthetic methodologies for [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid and its derivatives?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Thio precursor synthesis : Reacting 5-amino-1,2,4-triazole derivatives with chloroacetic acid under reflux conditions to form thioether intermediates (e.g., 2-((5-substituted-triazol-3-yl)thio)acetic acids). Oxidation of the thioether (-S-) to sulfinyl (-SO-) can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
- Purification : Recrystallization from ethanol or acetic acid and validation via thin-layer chromatography (TLC) to confirm purity .
Q. How can researchers confirm the structural integrity of this compound?
Key methods include:
- Spectroscopy : IR to identify functional groups (e.g., sulfinyl S=O stretch at ~1050 cm⁻¹) and ¹H/¹³C NMR to resolve tautomeric forms and substituent environments .
- Elemental analysis : Matching calculated and observed C/H/N/S percentages to verify composition .
- X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve bond lengths and angles .
Q. What experimental protocols are recommended for assessing compound stability under varying conditions?
- Forced degradation studies : Expose the compound to acidic, basic, oxidative, and thermal stress. Monitor degradation via HPLC or mass spectrometry, ensuring mass balance (sum of main compound and degradation products = 100%) .
- Storage stability : Use TLC or spectroscopic methods to track changes in purity over time under controlled humidity/temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for sulfinyl-triazole derivatives?
- Structure-activity relationship (SAR) analysis : Compare antiradical or antimicrobial activities of sulfinyl derivatives with their thio or carboxylate salt analogs. For example, blocking the carboxyl group (e.g., via salt formation) may reduce antiradical activity, while sulfinyl groups enhance metabolic stability .
- Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to model interactions with target enzymes or receptors, correlating binding affinity with experimental bioactivity .
Q. What advanced strategies optimize synthetic yields and scalability of sulfinyl-triazole derivatives?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) for steps like hydrazide formation or cyclization .
- Continuous-flow chemistry : Enhances reproducibility and safety for high-temperature/pressure reactions, as demonstrated in triazole acetic acid syntheses .
Q. How can computational tools enhance crystallographic analysis of sulfinyl-triazole complexes?
- Software integration : Use SHELXD for structure solution and WinGX for data integration. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks, critical for validating metal-ligand interactions (e.g., Cu(II) heptanuclear complexes) .
- Density Functional Theory (DFT) : Calculate theoretical bond lengths/angles and compare with X-ray data to identify discrepancies in tautomeric forms .
Q. What methodologies are effective for studying tautomerism in sulfinyl-triazole derivatives?
Q. How can sulfinyl-triazole derivatives be applied in coordination chemistry?
- Metal complex synthesis : React the sulfinyl ligand with transition metals (e.g., Cu(II), Zn(II)) under basic conditions. Characterize using single-crystal XRD and IR to confirm chelation via sulfinyl oxygen and triazole nitrogen .
- Catalytic studies : Evaluate complexes in oxidation reactions (e.g., epoxidation) using spectroscopic monitoring (e.g., UV-Vis for peroxide consumption) .
Methodological Notes
- Avoiding pitfalls : Ensure oxidation steps (thio → sulfinyl) are tightly controlled to prevent overoxidation to sulfonyl derivatives.
- Data validation : Cross-reference spectroscopic results with computational models (e.g., Gaussian for IR peak prediction) to confirm assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
